Methyl 3-(t-butylamino)-4-nitrobenzoate

Description

Fundamental Chemical Characteristics

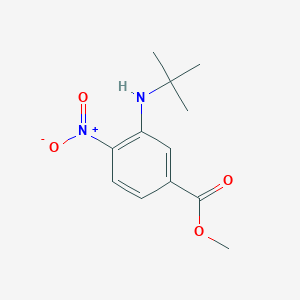

Methyl 3-(t-butylamino)-4-nitrobenzoate (CAS: 1420800-35-6) is a substituted benzoate ester with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . Its structure features:

- A benzoate backbone with a methyl ester group at position 1.

- A tert-butylamino substituent at position 3.

- A nitro group at position 4.

The compound’s SMILES notation is COC(=O)C1=CC=C(N+[O-])C(NC(C)(C)C)=C1, highlighting its planar aromatic core and electron-withdrawing nitro group. Key physicochemical properties include:

The InChIKey (IWZHUQWSAMFOTQ-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Historical Context in Organic Chemistry

The compound emerged in the early 21st century as part of efforts to synthesize bioactive heterocycles . Its design draws from:

- Nitrobenzoate ester chemistry : Early 20th-century methods for nitrating benzoic acid derivatives.

- Amination strategies : Introduction of bulky amines like tert-butylamine via nucleophilic substitution, as seen in analogous compounds (e.g., ethyl 4-(tert-butylamino)-3-nitrobenzoate).

A 2008 study by Mohd Maidin et al. detailed the synthesis of structurally related esters, laying groundwork for optimizing substitution patterns. The tert-butyl group was chosen to enhance steric hindrance and modulate electronic effects.

Position in the Family of Substituted Benzoates

This compound belongs to a broader class of nitro- and amino-substituted benzoates , with distinct properties:

The tert-butylamino group distinguishes it by:

Significance in Organochemical Research

This compound is pivotal in:

- Pharmaceutical intermediates : Serves as a precursor for heterocycles targeting antifungal and proton-pump inhibitors (e.g., omeprazole analogs).

- Catalytic studies : Demonstrates utility in Mitsunobu and Appel reactions, where its nitro group stabilizes transition states.

- Structural analysis : Crystallographic studies reveal intramolecular N–H⋯O hydrogen bonds and π-stacking interactions, informing supramolecular design.

Recent advances include its use in synthesizing custom ligands for metal-organic frameworks (MOFs), leveraging its rigid aromatic core.

Properties

IUPAC Name |

methyl 3-(tert-butylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-7-8(11(15)18-4)5-6-10(9)14(16)17/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZHUQWSAMFOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167171 | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-35-6 | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(1,1-dimethylethyl)amino]-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-(t-butylamino)-4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a nitro group, an ester functional group, and a t-butyl amino substituent, which are significant for its biological interactions.

Research indicates that the compound may interact with several biological targets, including:

- Cytokine Modulation : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while stimulating anti-inflammatory cytokines like IL-10 .

- Antimicrobial Activity : Preliminary screenings suggest that derivatives of this compound exhibit inhibitory activity against various strains of Mycobacterium tuberculosis (Mtb), with some showing minimal inhibitory concentration (MIC) values in the range of 1.25 to 5 μg/mL .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Inhibition of TNF-α, IL-1β, IL-12 | |

| Cytokine Stimulation | Stimulation of IL-10 | |

| Antimycobacterial Activity | MIC = 1.25 - 5 μg/mL against Mtb |

Antimycobacterial Studies

A study evaluated the antitubercular activity of various derivatives, including this compound. The results indicated that modifications to the substituents significantly affected the inhibitory efficacy against Mtb strains. For instance, a t-butyl substitution was noted to maintain moderate activity compared to other substitutions .

Cytokine Modulation Research

In vitro studies have demonstrated that compounds with similar structures can modulate cytokine production in immune cells. These compounds were found to inhibit LPS-induced production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators . This suggests a potential therapeutic application in inflammatory diseases.

Scientific Research Applications

Antimicrobial Properties

Methyl 3-(t-butylamino)-4-nitrobenzoate has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, the compound exhibited Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate its potential as a broad-spectrum antimicrobial agent, making it a candidate for further development in pharmaceutical applications aimed at combating bacterial infections .

Anticancer Activity

The compound also shows promising anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. The IC50 value was determined to be approximately 25 µM, indicating a potent cytotoxic effect against cancer cells .

Cytotoxicity Assays

A notable case study involved assessing the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound effectively reduced cell viability, supporting its potential use in cancer therapy.

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings highlighted its effectiveness in inhibiting bacterial growth, suggesting applications in developing new antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(t-butylamino)-4-nitrobenzoate with structurally related nitrobenzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers

Key Insight: Positional isomerism significantly impacts electronic properties. For example, swapping nitro and amino groups alters the molecule’s dipole moment and solubility. The tert-butyl group in the target compound provides greater steric hindrance than linear alkyl chains (e.g., butyl), affecting binding affinity in biological systems .

Functional Group Variations

Key Insight: Replacing the tert-butylamino group with methoxy or benzyloxy eliminates H-bond donor capacity, reducing solubility in aqueous media. Conversely, the carboxylic acid derivative (4-tert-butylamino-3-nitrobenzoic acid) exhibits higher polarity but lower metabolic stability compared to the methyl ester .

Amino Group Modifications

Key Insight: The tert-butylamino group in the target compound balances steric hindrance and basicity. Benzylamino derivatives (e.g., ) prioritize aromatic interactions, while Boc-protected analogs (e.g., ) serve as synthetic intermediates. Methylamino variants (e.g., ) lack steric bulk, increasing reactivity but reducing selectivity.

Physicochemical Data Comparison

Key Insight: The methyl ester group in the target compound reduces water solubility compared to the carboxylic acid analog. However, the tert-butylamino group improves membrane permeability relative to linear alkylamino derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(t-butylamino)-4-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, methyl 4-chloro-3-nitrobenzoate (or analogous precursors) reacts with t-butylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature for 24 hours. Reaction progress is monitored by TLC, followed by quenching with ice, filtration, and recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Techniques include:

- NMR : Analysis of proton environments (e.g., nitro, t-butyl, and ester groups).

- Mass Spectrometry : Exact mass confirmation (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Single-crystal studies to confirm bond lengths and angles, if crystallized .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol or ethanol-water mixtures are effective. Slow cooling rates and seed crystals improve yield. Similar nitrobenzoate derivatives show successful recrystallization in these systems .

Advanced Research Questions

Q. How does steric hindrance from the t-butyl group influence further functionalization of this compound?

- Methodological Answer : The bulky t-butyl group reduces reactivity at the 3-position. Kinetic studies (e.g., varying reaction temperatures) and computational modeling (DFT) can quantify steric effects. For instance, slower reaction rates in Suzuki couplings or amidation at this position may require optimized catalysts .

Q. What analytical strategies resolve conflicting stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use TGA/DSC to assess thermal decomposition.

- Spectroscopic Monitoring : Track nitro group reduction (e.g., UV-Vis at 270 nm) under acidic/alkaline conditions.

- Comparative Chromatography : HPLC under stressed conditions (e.g., 40°C, 75% RH) to identify degradation products .

Q. What are the aerobic vs. anaerobic degradation pathways of this compound in environmental systems?

- Methodological Answer :

- Aerobic : Nitro group reduction to amine intermediates, followed by ester hydrolysis to 3-(t-butylamino)-4-nitrobenzoic acid. LC-MS/MS tracks intermediates .

- Anaerobic : Reductive pathways via microbial action (e.g., Pseudomonas spp.), producing 3-(t-butylamino)-4-aminobenzoate. Anaerobic bioreactors with isotopic labeling (e.g., ¹⁵N) clarify mechanisms .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.